Chloromethylketone methotrexate
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Overview
Description
Chloromethylketone methotrexate is an analog of methotrexate and a potential antitumor agent.
Scientific Research Applications
Methotrexate as a Chemotherapeutic Agent : Methotrexate, a folate antagonist, is widely used in treating various cancers due to its ability to inhibit dihydrofolate reductase, which is crucial in nucleotide biosynthesis. This inhibition disrupts DNA and RNA synthesis, contributing to its effectiveness as a chemotherapeutic agent (Winter-Vann et al., 2003).
Use in Autoimmune Disorders : Methotrexate is also employed in treating autoimmune diseases like rheumatoid arthritis and psoriasis. Its therapeutic effects in these conditions are attributed to its influence on intracellular levels of methotrexate polyglutamates, affecting cellular processes and metabolic pathways (Mikkelsen et al., 2011).
Role in Inflammatory Diseases : The drug has shown efficacy in inflammatory diseases and is used in bone marrow transplantation. It provides a balance between efficacy and side effects, making it a valuable option in various therapeutic areas (Schmiegelow, 2009).
Involvement in Neurological Disorders : There's emerging interest in the potential benefits of methotrexate in neurological disorders like Alzheimer’s disease and myasthenia gravis. This expands the scope of methotrexate beyond its traditional uses (Koźmiński et al., 2020).
Cancer Research and Treatment : Methotrexate's role in cancer therapy, including leukemia and lymphoma treatment, demonstrates its wide-ranging impact in oncology. Its use in combination with other therapies is significant in advancing cancer treatment strategies (Bleyer, 1978).
Investigative Research on Derivatives : Research on chloromethylketone analogs of methotrexate, like diazoketone and chloromethylketone, offers insights into creating more effective antitumor agents. This research indicates the potential for developing derivatives with enhanced antifolate activity (Gangjee et al., 1982).
Study of Methotrexate's Interactions : Research on methotrexate's interactions with other chemicals, like hypobromous and hypochlorous acid, provides valuable information on its behavior in different environments, which is crucial for understanding its therapeutic and toxicological profiles (Suzuki & Takeuchi, 2019).
properties
CAS RN |
83160-47-8 |
---|---|
Product Name |
Chloromethylketone methotrexate |
Molecular Formula |
C21H23ClN8O4 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid |
InChI |
InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1 |
InChI Key |
WBHNGOGKCVORNA-HNNXBMFYSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine chloromethylketone methotrexate methotrexate chloromethylketone analog |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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